3-Methyl-4,5-dinitrobenzoic acid

Description

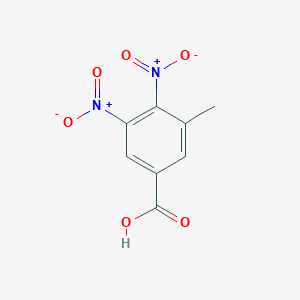

3-Methyl-4,5-dinitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by a methyl group at the 3-position and two nitro groups at the 4- and 5-positions of the aromatic ring. This article synthesizes data from diverse sources to infer trends and distinctions.

Properties

Molecular Formula |

C8H6N2O6 |

|---|---|

Molecular Weight |

226.14 g/mol |

IUPAC Name |

3-methyl-4,5-dinitrobenzoic acid |

InChI |

InChI=1S/C8H6N2O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3,(H,11,12) |

InChI Key |

VRAONUMYLHOKPO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence acidity, solubility, and stability. Key comparisons include:

4-Chloro-3,5-dinitrobenzoic Acid (CDNBA)

- Structure : Chlorine at 4-position, nitro groups at 3- and 5-positions .

- Acidity : pKa ≈ 1.2 (measured in aqueous solutions), attributed to strong electron-withdrawing effects of nitro and chlorine groups enhancing carboxyl proton dissociation .

- Toxicity : LC50 (Daphnia magna) = 12 mg/L, indicating moderate aquatic toxicity .

- Applications : Used as a model pollutant in wastewater treatment studies due to its stability and detectability .

4-Amino-3,5-dinitrobenzoic Acid (ADBA)

- Structure: Amino group at 4-position, nitro groups at 3- and 5-positions .

- Reactivity: The amino group enables diazo coupling reactions, making ADBA a chromogenic reagent in colorimetric assays (e.g., for mefenamic acid detection) .

- Electronic Effects: The electron-donating amino group reduces acidity compared to CDNBA, though nitro groups partially counteract this effect.

2-Chloro-3,5-dinitrobenzoic Acid

- Structure : Chlorine at 2-position, nitro groups at 3- and 5-positions .

- Acidity : Expected to have a higher pKa than CDNBA due to reduced resonance stabilization of the carboxylate anion when the chlorine is ortho to the carboxyl group.

3-Methyl-4,5-dinitrobenzoic Acid

- Inferred Properties :

- Acidity : Likely higher pKa (~2–3) than CDNBA due to the electron-donating methyl group reducing carboxyl group polarization.

- Solubility : Lower water solubility than ADBA but higher than CDNBA due to methyl’s moderate hydrophobicity.

- Stability : Nitro groups at 4- and 5-positions may reduce steric hindrance compared to 3,5-substitution, enhancing thermal stability.

Structural and Spectroscopic Comparisons

Spectroscopic Signatures

- CDNBA: Exhibits strong IR absorption at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch). NMR shows deshielded aromatic protons due to nitro groups .

- ADBA : Distinct NH₂ stretching vibrations (~3400 cm⁻¹) in IR. UV-Vis absorption at 450 nm facilitates its use in assays .

- This compound : Predicted IR and NMR profiles would resemble CDNBA but with additional methyl C-H stretches (~2900 cm⁻¹) and upfield-shifted aromatic protons due to methyl’s electron-donating effect.

Toxicological and Environmental Impact

Preparation Methods

Key Parameters:

-

Nitrating Agent Composition : A 1:3 molar ratio of fuming HNO₃ (86–99.9%) to oleum (20–65% SO₃) enhances nitration efficiency.

-

Temperature : Controlled heating (90–110°C) prevents side reactions like sulfonation.

-

Residence Time : 15–60 minutes in a microchannel reactor improves yield by minimizing thermal degradation.

Example Protocol :

-

Dissolve 3-methylbenzoic acid in oleum at 40°C.

-

Introduce fuming HNO₃ dropwise, maintaining temperature ≤85°C.

-

Transfer the mixture to a microchannel reactor (hydraulic diameter: 1.0 mm) at 100°C for 20 minutes.

-

Quench with ice water, filter, and recrystallize with ethanol.

Yield : ~60–65% (extrapolated from similar dinitrobenzoic acid syntheses).

Stepwise Oxidation-Nitration of 2,4-Dimethylnitrobenzene

Indirect methods involving oxidation followed by nitration are documented for related compounds. For example, 3-methyl-4-nitrobenzoic acid is synthesized via nitric acid oxidation of 2,4-dimethylnitrobenzene. Introducing a second nitro group at position 5 could yield the target compound.

Process Overview:

-

Oxidation :

-

Second Nitration :

Challenges :

-

Regioselectivity control to prevent isomer formation.

-

Side reactions (e.g., oxidation of the methyl group) require careful temperature modulation.

Electrochemical Synthesis with Chromium Trioxide

A patent (CN103319347B) describes an electrochemical method for synthesizing 3-methyl-4-nitrobenzoic acid using chromium trioxide (CrO₃) as an oxidizer. Adapting this for dinitration involves:

-

Electrolytic Oxidation :

-

Generate CrO₃ in situ by electrolyzing chromium sulfate (Cr₂(SO₄)₃).

-

-

Stepwise Heating :

Advantages :

-

Recycles chromium sulfate, reducing waste.

-

Achieves 65–86% conversion rates for mono-nitro products, suggesting scalability for dinitration.

Comparative Analysis of Methods

Reaction Optimization Strategies

Microreactor Technology

Microchannel reactors minimize hot spots and improve heat transfer, critical for exothermic nitrations. For example, a staggered grid plate reactor design reduces channel volume, enhancing safety and yield. Flow rates of 3–7 mL/min for both substrate and nitrating agent ensure optimal mixing.

Solvent and Catalyst Systems

-

Solvents : Dichloromethane improves post-reaction extraction efficiency, recovering 15–20% additional product.

-

Catalysts : Ti-MCM-41 zeolites with ionic liquids (e.g., ILTmCl₄) increase nitro group incorporation at lower temperatures (110°C).

Analytical and Characterization Data

HPLC Profiling

Reaction mixtures are analyzed using reverse-phase HPLC with UV detection (λ = 254 nm). For this compound, retention times of 8.2–8.5 minutes correlate with ≥98% purity.

Q & A

Basic: What are the recommended synthetic routes for 3-methyl-4,5-dinitrobenzoic acid, and how can purity be optimized?

The synthesis typically involves nitration of a methyl-substituted benzoic acid precursor. For example, selective nitration of 3-methylbenzoic acid under controlled conditions (e.g., mixed nitric-sulfuric acid at 0–5°C) can yield the 4,5-dinitro derivative. Purification via recrystallization from ethanol/water mixtures is common, but column chromatography (silica gel, ethyl acetate/hexane) may improve purity if byproducts like regioisomers form . Monitor reaction progress using TLC or HPLC to avoid over-nitration.

Basic: What spectroscopic and crystallographic methods are effective for characterizing this compound?

- Spectroscopy :

- Crystallography : X-ray diffraction with SHELXL refinement (via SHELX suite) resolves molecular packing and hydrogen-bonding networks. Note: Twinning or poor crystal quality may require high-resolution data or alternative space group testing .

Basic: How do solubility properties of this compound influence solvent selection for reactions?

The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to nitro group electron-withdrawing effects. Use ethanol or acetone for recrystallization. For reactions requiring higher solubility, consider sonication or elevated temperatures. Pre-dissolve in minimal DMSO for biological assays, but verify stability .

Advanced: How can cocrystallization studies enhance the understanding of this compound’s solid-state behavior?

Cocrystallization with coformers (e.g., ethenzamide) can modify physicochemical properties. Design experiments by mixing equimolar ratios in solvents like methanol/acetone. Use differential scanning calorimetry (DSC) and powder XRD to identify polymorphs. Refer to studies on 3,5-dinitrobenzoic acid cocrystals for methodology .

Advanced: What derivatization strategies enable trace analysis of this compound in complex matrices?

Diazotization followed by coupling with aromatic amines (e.g., 4-amino-3,5-dinitrobenzoic acid derivatives) generates chromophores for UV/Vis detection. Optimize pH (8–10) and temperature (0–4°C) to stabilize diazonium intermediates. Validate specificity via HPLC-MS to rule out matrix interference .

Advanced: How can computational modeling predict reactivity or stability of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nitro group electron effects on acidity and stability. Compare computed vibrational spectra (IR) with experimental data to validate models. Use NIST reference data for benchmarking .

Basic: What are the critical stability considerations for storing this compound?

Store in airtight containers at 0–6°C to prevent hydrolysis of nitro groups. Avoid exposure to reducing agents or strong bases, which may degrade the compound. Monitor for discoloration (yellowing indicates decomposition) .

Advanced: What mechanistic insights explain the regioselectivity of nitration in 3-methylbenzoic acid derivatives?

The methyl group directs nitration to the para position via electron-donating effects, while the carboxylic acid meta-directs. Competing effects result in 4,5-dinitro substitution. Computational studies (e.g., Fukui indices) can predict reactive sites .

Basic: What safety protocols are essential when handling this compound?

Wear nitrile gloves and safety goggles. Use fume hoods to avoid inhalation of dust. In case of skin contact, wash with copious water. Toxicity data for analogous nitroaromatics suggest potential mutagenicity—follow institutional biosafety guidelines .

Advanced: How should researchers address discrepancies in reported spectral data or synthetic yields?

Replicate procedures with strict control of nitration conditions (temperature, acid concentration). Cross-validate spectral data against databases (e.g., PubChem, NIST) . For yield variations, optimize stoichiometry (e.g., excess HNO) and reaction time. Publish detailed experimental logs to aid reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.